molecular formula C6H9NO2 B169811 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 1256642-90-6

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B169811
CAS No.: 1256642-90-6
M. Wt: 127.14 g/mol
InChI Key: IXTVQMZAYAYIJB-UHFFFAOYSA-N
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Description

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a carboxylic acid group and a methyl group on the pyrrole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization . For instance, the condensation of 2,4,4-trimethoxybutan-1-amine under reflux conditions can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and influence biological pathways .

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrole structure but differs in oxidation state.

    2,5-Dihydro-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

    1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxamide: The amide derivative has different chemical properties and uses.

Uniqueness: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (also known as 1-M-2,5-DHPCA) is a pyrrole derivative notable for its unique chemical structure, which includes a methyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticonvulsant properties. This article explores the biological activity of 1-M-2,5-DHPCA, supported by research findings, case studies, and comparative analyses.

This compound has the molecular formula C6H9NO2C_6H_9NO_2 and a molecular weight of approximately 127.14 g/mol. The compound exists primarily as a hydrochloride salt, enhancing its solubility and stability in biological systems .

PropertyValue
Molecular FormulaC6H9NO2C_6H_9NO_2
Molecular Weight127.14 g/mol
CAS Number1256642-90-6
SolubilityHigh (as hydrochloride)

Biological Activity Overview

The biological activity of 1-M-2,5-DHPCA is primarily characterized by its potential as an antimicrobial agent and anticonvulsant . Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly Gram-negative bacteria such as Pseudomonas aeruginosa. The compound has been shown to act as a quorum sensing (QS) inhibitor , which is crucial in bacterial communication and biofilm formation .

Case Study: QS Inhibition Against Pseudomonas aeruginosa
A study demonstrated that PT22 (a related compound) derived from endophytic fungi exhibited significant QS inhibitory activity against Pseudomonas aeruginosa. The results indicated that PT22 reduced the production of QS-related virulence factors and inhibited biofilm formation without affecting bacterial growth . This suggests that compounds like 1-M-2,5-DHPCA could be developed into novel antibacterial agents.

Anticonvulsant Activity

The potential anticonvulsant properties of 1-M-2,5-DHPCA have also been explored. Preliminary studies suggest that derivatives of this compound can serve as precursors for synthesizing anticonvulsant agents. The presence of the carboxylic acid moiety is believed to enhance the binding affinity to biological macromolecules involved in seizure pathways .

The mechanism through which 1-M-2,5-DHPCA exerts its biological effects is still under investigation. However, its ability to bind with proteins and nucleic acids suggests it may interfere with critical cellular processes such as signal transduction and gene expression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-M-2,5-DHPCA, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2,5-Dihydro-1H-pyrrole-2-carboxylic acid3395-35-5Lacks methyl substitution; simpler structure
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid58640-72-5Chiral variant; different stereochemistry
3,4-Dehydro-L-proline4043-88-3Contains a double bond; different functional groups

The unique methyl substitution and carboxylic acid functionality in 1-M-2,5-DHPCA may confer distinct biological properties compared to these similar compounds .

Properties

IUPAC Name

1-methyl-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTVQMZAYAYIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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